molecular formula C8H11NO B6205953 2-(propan-2-yl)pyridin-4-ol CAS No. 1159815-61-8

2-(propan-2-yl)pyridin-4-ol

Cat. No.: B6205953
CAS No.: 1159815-61-8
M. Wt: 137.18 g/mol
InChI Key: CKPSUTAKOGJLPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)pyridin-4-ol can be achieved through several methods. One common approach involves the alkylation of 4-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another method involves the reduction of 2-(propan-2-yl)pyridine-4-one using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent like methanol at room temperature, yielding this compound as the primary product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 2-(propan-2-yl)pyridine-4-one in the presence of a palladium catalyst is one such method. This process can be optimized for large-scale production by controlling parameters such as pressure, temperature, and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 2-(propan-2-yl)pyridine-4-one.

    Reduction: The compound can be reduced to form 2-(propan-2-yl)pyridine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 2-(Propan-2-yl)pyridine-4-one.

    Reduction: 2-(Propan-2-yl)pyridine.

    Substitution: Various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

2-(Propan-2-yl)pyridin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)pyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    4-Hydroxypyridine: Lacks the isopropyl group, affecting its hydrophobic interactions and solubility.

    2-(Propan-2-yl)pyridine-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity in oxidation and reduction reactions.

Uniqueness

2-(Propan-2-yl)pyridin-4-ol is unique due to the presence of both a hydroxyl group and an isopropyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

1159815-61-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-propan-2-yl-1H-pyridin-4-one

InChI

InChI=1S/C8H11NO/c1-6(2)8-5-7(10)3-4-9-8/h3-6H,1-2H3,(H,9,10)

InChI Key

CKPSUTAKOGJLPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C=CN1

Purity

95

Origin of Product

United States

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